Dioctyl (2e)-2-butenedioate
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Overview
Description
Dioctyl (2e)-2-butenedioate, also known as dioctyl fumarate, is an organic compound that belongs to the class of dialkyl esters of fumaric acid. It is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers. This compound is characterized by its clear, oily liquid appearance and is known for its low volatility and good compatibility with a wide range of resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl (2e)-2-butenedioate is typically synthesized through the esterification of fumaric acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction can be represented as follows:
Fumaric Acid+2Octanol→Dioctyl (2e)-2-butenedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is typically heated to around 150-200°C, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dioctyl (2e)-2-butenedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form fumaric acid and octanol.
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines or alcohols, to form corresponding addition products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Fumaric acid and octanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Addition Reactions: Various addition products depending on the nucleophile used.
Scientific Research Applications
Dioctyl (2e)-2-butenedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It is also used as a reagent in organic synthesis.
Biology: Studied for its potential effects as an endocrine disruptor and its interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric drug carriers.
Industry: Widely used in the production of flexible PVC, adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of dioctyl (2e)-2-butenedioate primarily involves its role as a plasticizer. It works by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dioctyl Phthalate (DOP): Another widely used plasticizer with similar properties but different chemical structure.
Dioctyl Adipate (DOA): Known for its low-temperature flexibility and used in similar applications.
Dioctyl Sebacate (DOS): Used for its excellent low-temperature performance and compatibility with various polymers.
Uniqueness
Dioctyl (2e)-2-butenedioate is unique due to its specific chemical structure, which imparts distinct properties such as low volatility and good compatibility with a wide range of resins. Its ability to act as a plasticizer while also being studied for potential biological effects makes it a compound of interest in both industrial and scientific research contexts.
Properties
Molecular Formula |
C20H36O4 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
dioctyl but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |
InChI Key |
TVWTZAGVNBPXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC |
Origin of Product |
United States |
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